N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied due to its unique mechanism of action and its potential therapeutic applications.
Mechanism of Action
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide works by inhibiting the activity of certain enzymes, including histone deacetylases and sirtuins. These enzymes play a role in regulating gene expression and cellular processes. By inhibiting their activity, this compound can alter cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is its specificity for certain enzymes, which can make it a valuable tool in studying their role in cellular processes. However, like any experimental tool, there are limitations to its use. One limitation is that it may not be effective in all cell types or disease models, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Another area of interest is investigating its potential use in the treatment of other diseases, such as metabolic disorders or autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its unique mechanism of action and specificity for certain enzymes make it a valuable tool in scientific research. While there are limitations to its use, there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves a series of chemical reactions that can be carried out in a laboratory setting. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine to form the intermediate product, 2-chlorobenzamidopropylpyrrole. This intermediate is then treated with sodium hydroxide to yield the final product, this compound.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play a role in various cellular processes. This compound has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKZFZZNQJMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.